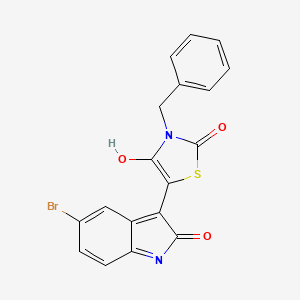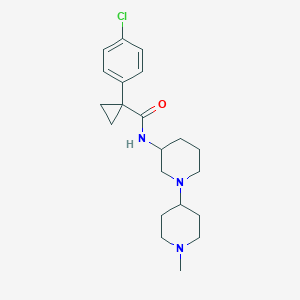![molecular formula C14H18N4O2S B6092559 1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine, also known as PMSF, is a chemical compound that has been widely used in scientific research for various purposes. PMSF is a serine protease inhibitor that has been used to inhibit proteolytic enzymes in various biological systems.
Mécanisme D'action
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine inhibits serine proteases by forming a covalent bond with the active site serine residue of the protease. This covalent bond prevents the protease from cleaving its substrate and inhibits its activity. This compound is a reversible inhibitor, and the inhibition can be reversed by adding a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and the complement system. This compound has been shown to inhibit the growth of bacterial and viral infections, cancer, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases and can be used in various biological systems. This compound is stable in various solvents and can be easily stored. However, this compound has some limitations for lab experiments. It is a reversible inhibitor and may require the addition of a reducing agent to reverse the inhibition. This compound may also have off-target effects and may inhibit other enzymes in addition to serine proteases.
Orientations Futures
There are several future directions for the use of 1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine in scientific research. This compound can be used to study the role of serine proteases in various biological systems such as blood coagulation, fibrinolysis, and the complement system. This compound can also be used to study the role of proteases in bacterial and viral infections, cancer, and Alzheimer's disease. Future research can focus on developing more potent and specific inhibitors of serine proteases and studying their effects in various biological systems.
Méthodes De Synthèse
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine can be synthesized by reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine has been widely used in scientific research as a serine protease inhibitor. It has been used to inhibit proteolytic enzymes in various biological systems such as blood coagulation, fibrinolysis, and the complement system. This compound has also been used to inhibit proteases in bacterial and viral infections, cancer, and Alzheimer's disease. This compound has been used in various biochemical and molecular biology techniques such as Western blotting, immunoprecipitation, and protein purification.
Propriétés
IUPAC Name |
1-methyl-4-(4-pyrazol-1-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-16-9-11-17(12-10-16)21(19,20)14-5-3-13(4-6-14)18-8-2-7-15-18/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFMYZPUQMKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B6092482.png)
![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)
![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)

![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)

![N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6092562.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6092569.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride](/img/structure/B6092575.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)
